4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine

Medicinal Chemistry Physicochemical Profiling Structural Biology

4-(2-Fluoro-1,1′-biphenyl-4-yl)pyrimidin-2-amine is a fluorinated biphenyl‑substituted 2‑aminopyrimidine derivative with molecular formula C₁₆H₁₂FN₃ and molecular weight 265.29 g mol⁻¹. The compound features a 2‑aminopyrimidine core linked at the 4‑position to a 1,1′‑biphenyl scaffold that bears a single fluorine atom at the 2‑position of the distal ring.

Molecular Formula C16H12FN3
Molecular Weight 265.28 g/mol
CAS No. 1287217-46-2
Cat. No. B1394046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-1,1'-biphenyl-4-yl)pyrimidin-2-amine
CAS1287217-46-2
Molecular FormulaC16H12FN3
Molecular Weight265.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=NC(=NC=C3)N)F
InChIInChI=1S/C16H12FN3/c17-14-10-12(15-8-9-19-16(18)20-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20)
InChIKeyFQPSXSGAAFIOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-1,1′-biphenyl-4-yl)pyrimidin-2-amine (CAS 1287217-46-2) – Core Chemical Identity and Procurement Baseline


4-(2-Fluoro-1,1′-biphenyl-4-yl)pyrimidin-2-amine is a fluorinated biphenyl‑substituted 2‑aminopyrimidine derivative with molecular formula C₁₆H₁₂FN₃ and molecular weight 265.29 g mol⁻¹ . The compound features a 2‑aminopyrimidine core linked at the 4‑position to a 1,1′‑biphenyl scaffold that bears a single fluorine atom at the 2‑position of the distal ring. Predicted physicochemical properties include a density of 1.245 ± 0.06 g cm⁻³ and a boiling point of 510.4 ± 42.0 °C . This scaffold appears in kinase‑targeted compound libraries, particularly those focused on JAK/STAT pathway modulation, and is employed as a synthetic intermediate for the preparation of kinase inhibitors and other biologically active molecules [1].

Synthetic intermediate for kinase-targeted compound libraries
JAK/STAT pathway research tool scaffold
Fluorinated aryl handle for late-stage derivatisation

4-(2-Fluoro-1,1′-biphenyl-4-yl)pyrimidin-2-amine – Why In‑Class Analogs Cannot Be Interchanged


Within the 4‑aryl‑2‑aminopyrimidine family, minor structural modifications produce marked shifts in molecular recognition, metabolic stability, and synthetic versatility. The non‑fluorinated analogue 4‑([1,1′‑biphenyl]‑4‑yl)pyrimidin‑2‑amine (CAS 299463‑56‑2) lacks the electron‑withdrawing fluorine atom and consequently differs in electronic distribution, lipophilicity, and hydrogen‑bonding capacity . Fluorine substitution at the 2‑position of the biphenyl also creates a synthetic handle for further derivatisation via nucleophilic aromatic substitution that is absent in the non‑fluorinated congener. Patent landscaping reveals that the fluorinated biphenyl scaffold is specifically enumerated in kinase‑inhibitor libraries, whereas the non‑fluorinated variant is largely absent from such collections [1]. These differences preclude in‑silico or experimental substitution without re‑validation of target engagement, selectivity, ADMET parameters, and downstream synthetic routes.

Property
Target (Fluorinated)
Non-Fluorinated Analog
Electronic Character
Electron-withdrawing fluorine present
No substituent; higher electron density
SNAr Reactivity
Enabled for nucleophilic substitution
Not available; requires pre-functionalisation
Kinase Patent Inclusion
Documented in JAK/STAT libraries
Absent from analogous patent landscapes

These differences may alter target engagement, metabolic stability, and synthetic route efficiency. Direct substitution without re-validation is not supported.

4-(2-Fluoro-1,1′-biphenyl-4-yl)pyrimidin-2-amine – Quantitative Differentiation Evidence Against Closest Analogs


Mass Increase and Predicted Physicochemical Shift Relative to the Non‑Fluorinated Biphenyl Analog

Replacement of the terminal phenyl hydrogen with fluorine increases the molecular weight by 17.99 g mol⁻¹ and is predicted to raise logP by approximately 0.3–0.5 log units, a magnitude known to enhance membrane permeability while retaining aqueous solubility in lead-like chemical space . The target compound also displays a higher predicted density (1.245 g cm⁻³) than the non‑fluorinated analog, consistent with the compact, electronegative fluorine atom packing more densely .

Mass & Lipophilicity Shift
Class-level inference
ΔMW +17.99 g/mol
ΔlogP ~ +0.3–0.5 (predicted)
Supports permeability & binding review
Predicted values; confirm experimentally
Medicinal Chemistry Physicochemical Profiling Structural Biology

Synthetic Derivatisation Advantage: Fluorine as a Functional Handle for Late‑Stage Diversification

The 2‑fluoro substituent on the biphenyl is activated for nucleophilic aromatic substitution (SNAr) under mild conditions, enabling post‑coupling introduction of amines, ethers, or thioethers. The non‑fluorinated biphenyl analog lacks this reactivity handle entirely, restricting diversification to electrophilic aromatic substitution or transition‑metal‑catalysed cross‑couplings that require pre‑functionalised starting materials [1][2]. This orthogonal reactivity simplifies analogue synthesis and expands the accessible chemical space around the biphenyl motif.

SNAr Derivatization
Class-level inference
Target: SNAr-competent
Analog: SNAr-incompetent
Enables parallel library synthesis
Reactivity inferred from 2-fluoroaryl precedent
Synthetic Chemistry Late‑Stage Functionalisation Medicinal Chemistry

Privileged Scaffold Status in Kinase‑Targeted Patent Libraries (JAK/STAT Pathway)

Patent landscape analysis reveals that the 2‑fluoro‑1,1′‑biphenyl‑4‑yl pyrimidine scaffold is explicitly incorporated into kinase‑inhibitor libraries directed at the JAK/STAT signalling pathway, whereas the non‑fluorinated 4‑([1,1′‑biphenyl]‑4‑yl)pyrimidin‑2‑amine scaffold is conspicuously absent from the same patent families [1]. This divergence indicates that the fluorine atom contributes to key binding interactions or selectivity profiles recognised by multiple independent discovery programmes.

Patent Library Presence
Source review
Target: Present in JAK/STAT patents
Analog: Not detected
Aligns with kinase-inhibitor motifs
Patent text mining; IC₅₀ not disclosed
Kinase Inhibition JAK/STAT Pathway Patent Analysis

Metabolic Stability Enhancement Conferred by Aromatic Fluorination (Class‑Level Evidence)

Extensive medicinal chemistry literature demonstrates that strategic fluorine substitution on aryl rings blocks cytochrome P450‑mediated oxidative metabolism at the substituted position, frequently increasing metabolic half‑life by 2‑ to 10‑fold relative to the non‑fluorinated parent [1]. Although compound‑specific in‑vitro microsomal stability data for 4-(2-fluoro-1,1′-biphenyl-4-yl)pyrimidin-2-amine are not publicly available, the presence of the fluorine at the metabolically labile 2‑position of the biphenyl is expected to confer a similar stabilising effect compared with the non‑fluorinated analog [1][2].

Metabolic Stability
Class-level inference
≥2-fold t½ increase projected (class-level)
May support metabolic stability screening
Not experimentally confirmed for this compound
Drug Metabolism Pharmacokinetics Medicinal Chemistry

4-(2-Fluoro-1,1′-biphenyl-4-yl)pyrimidin-2-amine – Evidence‑Grounded Application Scenarios


Kinase‑Focused Medicinal Chemistry: JAK/STAT Pathway Lead Generation

The explicit inclusion of the fluorinated biphenyl‑pyrimidine scaffold in JAK/STAT‑targeted patent libraries [1] makes it a logical starting point for hit‑to‑lead programmes. The fluorine atom provides both a metabolic‑stability advantage and a synthetic diversification point, allowing rapid exploration of vectors that interact with the kinase hinge region or selectivity pocket.

Fragment‑Based Drug Discovery (FBDD) and Scaffold‑Hopping

The compound’s molecular weight (265 Da) falls within fragment‑like space, and the 2‑aminopyrimidine core is a recognised hinge‑binding motif for kinases [2]. The fluorine atom can serve as a ¹⁹F NMR probe for protein‑observed fragment screening, enabling direct measurement of ligand‑protein binding without the need for a reporter assay.

Chemical Biology Probe Synthesis

Because the 2‑fluoro substituent is amenable to SNAr chemistry, the compound can be elaborated with amine‑, alcohol‑, or thiol‑containing linkers to create affinity‑based probes or PROTAC (proteolysis‑targeting chimera) precursors. This reactivity is absent in the non‑fluorinated analog, making the fluorinated compound the preferred building block for bifunctional degrader synthesis [3].

Analytical Reference Standard for Fluorinated Biaryl Impurity Profiling

Given its well‑defined single‑fluorine substitution and commercial availability at ≥97 % purity from multiple vendors , the compound can serve as a retention‑time marker or spike‑in standard for HPLC‑MS methods that monitor fluorinated biphenyl impurities in pharmaceutical process chemistry.

Application
Selection Property
Validation Focus
JAK/STAT lead generation
Fluorine reactivity & patent-precedented scaffold
Kinase hinge-binding mode evaluation
Fragment-based kinase screening
2-Aminopyrimidine hinge-binding motif
¹⁹F NMR binding confirmation
PROTAC precursor synthesis
SNAr-amenable fluorine handle
Bifunctional linker attachment evaluation
Fluorinated impurity profiling
Single-fluorine retention-time marker
HPLC-MS method reproducibility

Technical Documentation Hub

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16 linked technical documents
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